molecular formula C12H16BrNO4S B2839798 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine CAS No. 873680-84-3

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine

Cat. No.: B2839798
CAS No.: 873680-84-3
M. Wt: 350.23
InChI Key: YWADWVDBEPDVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. This molecule features a 4-bromo-2,5-dimethoxyphenyl group attached to a sulfonylpyrrolidine moiety, a structural motif that suggests potential as a building block or intermediate in the synthesis of more complex bioactive molecules. While the specific profile of this compound is not fully detailed in the literature, its core structure is closely related to other well-studied phenethylamine derivatives. For instance, compounds based on the 2,5-dimethoxy-4-bromophenethylamine structure, such as 2C-B, are known to interact with serotonin (5-HT) receptors, which are critical targets in psychoactive and therapeutic research . The sulfonylpyrrolidine group may be explored for its ability to modulate the compound's properties, such as its solubility, binding affinity, or metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers may utilize this chemical to develop novel ligands for serotonin receptor subtypes like 5-HT2A and 5-HT2C, aiding in the investigation of their function and the development of potential therapeutics for neuropsychiatric disorders . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, or human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-17-10-8-12(11(18-2)7-9(10)13)19(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWADWVDBEPDVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of 1-(4-substituted-2,5-dimethoxyphenyl)sulfonylpyrrolidine derivatives.

    Oxidation: Formation of 1-(4-bromo-2,5-diformylphenyl)sulfonylpyrrolidine or 1-(4-bromo-2,5-dicarboxyphenyl)sulfonylpyrrolidine.

    Reduction: Formation of 1-(4-bromo-2,5-dimethoxyphenyl)thiopyrrolidine.

Scientific Research Applications

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine with brominated dimethoxyphenyl derivatives identified in the evidence. Key structural and functional differences are highlighted (Table 1).

Table 1: Structural and Functional Comparison of Brominated Dimethoxyphenyl Derivatives

Compound Name Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound 375.25 Sulfonylpyrrolidine, Br, 2×OCH₃ Five-membered pyrrolidine ring; sulfonamide linker
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one 318.15 Aminoethanone, Br, 2×OCH₃ Ketone group; primary amine substitution
(±)-4-Bromo-2,5-dimethoxy-α-methylphenethylamine 289.13 Phenethylamine, Br, 2×OCH₃ Secondary amine; α-methyl branching
1-(4-Bromophenyl)-2-(methylamino)propan-1-one 255.12 Methylaminopropanone, Br Tertiary amine; ketone group

Functional Group Influence on Physicochemical Properties

  • Sulfonamide vs.
  • Bromine Substitution: Bromine’s electronegativity and steric bulk may increase binding affinity in hydrophobic pockets of biological targets compared to non-halogenated analogs.

Pharmacological Implications (Inferred)

  • Phenethylamine Analogs : Compounds like (±)-4-bromo-2,5-dimethoxy-α-methylphenethylamine are structurally related to psychedelic phenethylamines (e.g., DOI), suggesting possible serotonin receptor (5-HT₂A) activity. The target compound’s sulfonamide group may alter receptor selectivity or metabolic stability .
  • Aminoethanone Derivatives: The presence of a ketone group in 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one could facilitate hydrogen bonding, whereas the sulfonamide linker in the target compound may confer resistance to enzymatic degradation.

Biological Activity

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine is a compound of interest due to its potential psychoactive properties and its structural similarity to other known psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure

The compound features a sulfonyl group attached to a pyrrolidine ring and a substituted phenyl group. Its chemical structure can be represented as follows:

C13H16BrNO4S\text{C}_{13}\text{H}_{16}\text{BrN}\text{O}_4\text{S}

Psychoactive Effects

Research suggests that compounds similar to this compound exhibit hallucinogenic activity. The related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied for its psychoactive effects, which may provide insights into the activity of sulfonylpyrrolidine derivatives. 2C-B has shown significant hallucinogenic properties in both human and animal studies, indicating that the sulfonylpyrrolidine may also possess similar effects due to structural similarities .

Metabolism

The metabolism of 2C-B has been investigated extensively, revealing that monoamine oxidase (MAO) plays a crucial role in its breakdown. The primary metabolites identified include:

  • 4-bromo-2,5-dimethoxyphenylacetic acid (73% of detected metabolites)
  • 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (13%)
  • 4-bromo-2,5-dimethoxyphenylethyl alcohol (4.5%)

These metabolites indicate significant species-specific differences in metabolism between humans and rats .

Study on Metabolites

In a study analyzing urine samples from users of 2C-B, it was found that the metabolite profile varied significantly from that observed in rat models. This suggests that human metabolism of related compounds could provide different pharmacokinetic profiles and effects .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, there is potential for this compound in therapeutic applications related to:

  • Psychiatric disorders : Investigating its effects on mood and perception could lead to new treatments for depression or anxiety.
  • Pain management : Similar compounds have shown analgesic properties in preliminary studies.

Q & A

Q. What statistical approaches are suitable for reconciling conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Apply meta-analysis using standardized effect sizes (e.g., Hedges’ g) to account for inter-assay variability. Hierarchical clustering of dose-response curves can identify outlier datasets. Use Bayesian modeling to weigh evidence from contradictory studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.